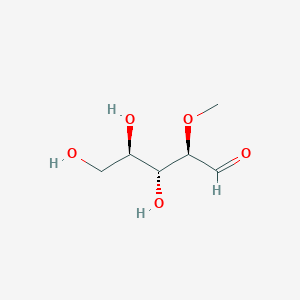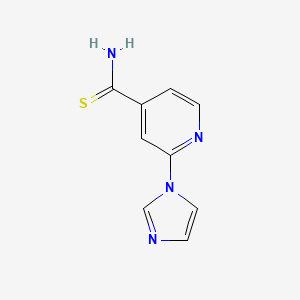
D-Ribose, 2-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose, 2-O-methyl- is a modified sugar molecule where a methyl group is attached to the second carbon of the ribose ring. This modification is significant in various biological processes, particularly in RNA biology, where it plays a role in the stability and function of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose, 2-O-methyl- typically involves the methylation of D-ribose. One common method includes the use of sodium methylate in methanol, followed by treatment with sodium hydroxide . Another approach involves the use of methyl iodide as a methylating agent under basic conditions .
Industrial Production Methods
Industrial production of D-Ribose, 2-O-methyl- often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of ribose in a controlled environment .
Chemical Reactions Analysis
Types of Reactions
D-Ribose, 2-O-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions include various methylated sugars, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
D-Ribose, 2-O-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Industry: Utilized in the production of nucleotides and other biochemicals.
Mechanism of Action
The mechanism by which D-Ribose, 2-O-methyl- exerts its effects involves its incorporation into RNA molecules, where it enhances stability and alters the secondary structure. This modification can affect the biological activity of RNA by influencing its interactions with proteins and other molecules . The methylation at the 2-O position of ribose can also impact the overall conformation of the RNA, leading to changes in its function .
Comparison with Similar Compounds
Similar Compounds
D-Ribose: The unmodified form of the sugar, which lacks the methyl group at the second carbon.
2-Deoxy-D-Ribose: A derivative where the hydroxyl group at the second carbon is replaced with a hydrogen atom.
3-O-Methyl-D-Ribose: Another methylated form where the methyl group is attached to the third carbon.
Uniqueness
D-Ribose, 2-O-methyl- is unique due to its specific methylation pattern, which confers distinct biochemical properties. This modification enhances the stability of RNA molecules and influences their biological activity in ways that other similar compounds do not .
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6-/m1/s1 |
InChI Key |
ALNDFFUAQIVVPG-NGJCXOISSA-N |
Isomeric SMILES |
CO[C@@H](C=O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)
![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)


